molecular formula C3HCl2F5O B12743213 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)- CAS No. 172103-31-0

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)-

Cat. No.: B12743213
CAS No.: 172103-31-0
M. Wt: 218.93 g/mol
InChI Key: TZZWXBLENLGFDD-PVQJCKRUSA-N
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Description

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane . This compound is a halogenated ether, characterized by the presence of chlorine and fluorine atoms. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful handling of reagents and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and other separation techniques to achieve the required quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in different scientific fields highlight its importance as a multifunctional compound .

Properties

CAS No.

172103-31-0

Molecular Formula

C3HCl2F5O

Molecular Weight

218.93 g/mol

IUPAC Name

(2S)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane

InChI

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m1/s1

InChI Key

TZZWXBLENLGFDD-PVQJCKRUSA-N

Isomeric SMILES

[C@H](C(F)(F)F)(OC(F)(F)Cl)Cl

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)Cl

Origin of Product

United States

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